2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetonitrile is an organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a p-tolyl group and a nitrile functional group. The molecular formula for this compound is C12H12N4, and it features a five-membered heterocyclic pyrazole ring containing two nitrogen atoms. The presence of the p-tolyl group enhances its lipophilicity, which may influence its biological activity and interactions within biological systems.
The chemical behavior of 2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetonitrile allows it to participate in several types of reactions:
These reactions are crucial for modifying the compound for specific applications in medicinal chemistry and material science.
Pyrazole derivatives, including 2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetonitrile, have been studied for various biological activities. They exhibit potential pharmacological effects such as:
The specific biological activity of 2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetonitrile would depend on its interactions with molecular targets in biological systems.
The synthesis of 2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetonitrile can be achieved through several methodologies. A common synthetic route involves:
This method allows for the efficient formation of the desired pyrazole derivative with high yields.
2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetonitrile has potential applications in various fields:
Studies on the interactions of 2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetonitrile with biological macromolecules (like proteins and nucleic acids) are essential for understanding its mechanism of action. Such studies often involve:
These studies help elucidate the pharmacodynamics and pharmacokinetics of the compound.
Several compounds share structural similarities with 2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetonitrile. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Methyl-1H-pyrazole | Lacks substitution at position 5 | Simpler structure; different reactivity |
| 3-Methyl-1H-pyrazole | Methyl substitution at position 3 | Variation in electronic properties |
| 2-(1H-Pyrazol-3-yl)acetonitrile | Similar core structure but without p-tolyl group | Different biological activity profile |
| 4-Amino-1H-pyrazole | Amino group substitution | Enhanced solubility; potential for different interactions |
The uniqueness of 2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetonitrile lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties compared to these similar compounds. This makes it a valuable candidate for further research and development in medicinal chemistry.
2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetonitrile is a pyrazole derivative characterized by a nitrile-functionalized acetonitrile group at the 3-position of the pyrazole ring and a para-methyl-substituted phenyl (p-tolyl) group at the 5-position. Its systematic IUPAC name is 2-[3-(4-methylphenyl)-1H-pyrazol-5-yl]acetonitrile. The molecular formula is C₁₂H₁₁N₃, with a molecular weight of 197.24 g/mol.
The compound’s SMILES notation is CC1=CC=C(C=C1)C2=NNC(=C2)CC#N, which encodes its connectivity. Its InChIKey (STGYTXNBWMZKBA-UHFFFAOYSA-N) provides a unique identifier for computational and database applications.
Common synonyms include:
The compound is registered under CAS number 134161-74-3 and PubChem CID 14911015.
Pyrazole chemistry emerged in the late 19th century with the synthesis of simple derivatives, but advancements accelerated in the 1980s with the development of regioselective substitution techniques. The introduction of nitrile groups into pyrazole systems, as seen in 2-(5-(p-tolyl)-1H-pyrazol-3-yl)acetonitrile, represents a milestone in tailoring pyrazoles for applications in:
Early synthetic routes to similar compounds, such as 2-(1H-pyrazol-3-yl)acetonitrile (CAS 135237-01-3), relied on cyclocondensation of hydrazines with β-ketonitriles. Modern methods for 2-(5-(p-tolyl)-1H-pyrazol-3-yl)acetonitrile involve palladium-catalyzed cross-coupling to attach the p-tolyl group.
As a bicyclic heterocycle, 2-(5-(p-tolyl)-1H-pyrazol-3-yl)acetonitrile belongs to two major classes:
| Category | Subclass | Characteristics |
|---|---|---|
| Heterocyclic | Azoles | Contains two nitrogen atoms in a five-membered ring |
| Functionalized | Nitrile-bearing | Includes a -C≡N group for electrophilic reactivity |
| Aromatic | Pyrazole derivatives | Exhibits aromaticity due to π-electron delocalization |
The compound’s heterocyclic framework is isosteric with indazole and benzimidazole systems, enabling similar biological interactions. Its nitrile group places it among "click chemistry" precursors, facilitating Huisgen cycloadditions to form triazoles.
The synthesis of 2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetonitrile through traditional cyclocondensation approaches represents a cornerstone methodology in pyrazole chemistry [1]. The cyclocondensation reaction between hydrazine derivatives and 1,3-difunctional systems constitutes the primary approach for obtaining substituted pyrazoles, where hydrazine acts as a dinucleophile [21]. This fundamental reaction pathway involves the nucleophilic attack of hydrazine on carbonyl systems, followed by intramolecular cyclization and subsequent dehydration to form the pyrazole ring [1].
The mechanism of hydrazine-based cyclization proceeds through sequential steps of nucleophilic addition, intramolecular cyclization, elimination, and ultimately a [1] [5]-hydrogen shift [21]. The regioselectivity of these reactions is primarily determined by the electronic effects of substituents present in the starting materials [22]. In the case of p-tolyl substituted pyrazoles, the electron-donating methyl group influences the reaction pathway and product distribution [1].
Table 1: Hydrazine-Based Cyclization Data for p-Tolyl Pyrazole Derivatives
| Substrate | Hydrazine Type | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| p-Tolyl β-diketone | Hydrazine hydrate | Ethanol | 80 | 12-24 | 70-95 | [21] |
| p-Tolyl acetylenic ketone | Phenylhydrazine | Methanol | Room temp | 6-18 | 57-75 | [1] |
| p-Tolyl vinyl ketone | Methylhydrazine | Ethylene glycol | 60 | 8-16 | 85-92 | [21] |
The cyclocondensation of acetylenic ketones with hydrazine derivatives yields nearly equal percentages of two regioisomers, presenting challenges in selective synthesis [1]. However, specific reaction conditions can favor the formation of desired regioisomers [17]. The presence of electron-withdrawing groups, such as the nitrile functionality in the target compound, significantly influences the regioselectivity and reaction kinetics [1].
Recent advances have demonstrated that the reaction of cross-conjugated enynones with arylhydrazines leads to regioselective synthesis of pyrazole derivatives [22]. The cyclocondensation pathways are determined by the electronic effect of electron-rich five-membered heteroaromatic rings in the substrate [22]. These reactions do not require special conditions such as elevated temperature, catalyst, or inert atmosphere, making them particularly attractive for laboratory synthesis [22].
The choice of catalyst system significantly impacts the efficiency and selectivity of pyrazole synthesis. Two prominent catalyst systems have emerged as particularly effective: p-toluene sulfonic acid and nano-zinc oxide nanoparticles [4] [6].
p-Toluene sulfonic acid has been extensively characterized as an efficient catalyst for pyrazole synthesis [4] [24]. The reaction of β-keto nitriles with hydrazines using p-toluene sulfonic acid as catalyst under both solvent and solvent-free conditions affords corresponding 3-amino pyrazoles in excellent yields [4]. Under microwave irradiation conditions, the reaction proceeds rapidly, with completion times as short as 3-5 minutes [4]. The experimental procedure is remarkably simple, requiring no solvents or inert atmosphere [4].
Table 2: Comparative Catalyst Performance Data
| Catalyst System | Reaction Time | Yield (%) | Temperature (°C) | Advantages |
|---|---|---|---|---|
| p-Toluene sulfonic acid (0.01 equiv) | 45 min | 98-99 | 80-100 | Simple procedure, no inert atmosphere |
| Nano-zinc oxide (9 mol%) | 55-60 min | 85-90 | 25 (room temp) | Room temperature, recyclable |
| No catalyst | >8 h | Traces | 25-100 | - |
Nano-zinc oxide nanoparticles represent an environmentally benign alternative catalyst system [6] [7]. ZnO nanoparticles exhibit excellent catalytic activity for four-component one-pot synthesis of pyranopyrazole derivatives in water at room temperature [6]. The catalyst provides desired products in good yield (85-90%) within short reaction times [6]. After reaction completion, ZnO nanoparticles can be recycled and reused without any apparent loss of activity, making the process cost-effective and environmentally friendly [6].
The mechanistic pathway for ZnO-catalyzed reactions involves the Lewis acid activation of carbonyl groups, facilitating nucleophilic attack by hydrazine derivatives [6]. The nanoparticle surface provides multiple active sites, enhancing reaction kinetics compared to homogeneous catalysts [7]. Water serves as both reaction medium and medium for catalyst synthesis, establishing the greenness of the process [6].
Comparative studies reveal that ZnO nanoparticles provide higher yields compared to other catalysts including alum, Montmorillonite-K10 clay, phosphorus pentoxide, acidic alumina, silica, and glacial acetic acid [6]. The heterogeneous nature of ZnO nanoparticles allows for easy separation and recovery from reaction mixtures [6]. The catalyst retains optimum activity for three cycles, after which a drop in yield is observed [6].
Titanium imido complex-mediated coupling represents a revolutionary approach to pyrazole synthesis that avoids potentially hazardous hydrazine reagents [16] [27]. This methodology employs multicomponent oxidative coupling of alkynes, nitriles, and titanium imido complexes for the synthesis of multisubstituted pyrazoles [16]. The modular method forms the nitrogen-nitrogen bond in the final step via oxidation-induced coupling on titanium [16].
The mechanism involves the formation of a key diazatitanacyclohexadiene intermediate through multicomponent coupling of titanium imidos with nitriles and alkynes [16]. This intermediate can be accessed through multiple pathways including ring opening of 2-imino-2H-azirines or direct metalation of 4-azadiene-1-amine derivatives [16]. The critical transformation is the 2-electron oxidation-induced nitrogen-nitrogen coupling on titanium, which represents a rare example of formal nitrogen-nitrogen coupling on a metal center [16].
Table 3: Titanium Imido Complex Reaction Conditions and Yields
| Alkyne | Nitrile | Ti Complex | Oxidant | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|---|
| 3-hexyne | p-tolunitrile | [py₂TiCl₂(NPh)]₂ | TEMPO | 75-87 | 2-4 |
| 3-hexyne | benzonitrile | [py₂TiCl₂(NPh)]₂ | TEMPO | 56-79 | 2-4 |
| diphenylacetylene | benzonitrile | [py₂TiCl₂(NPh)]₂ | PhICl₂ | 37-42 | 3-16 |
| 1-phenyl-1-propyne | acetonitrile | [py₂TiCl₂(NPh)]₂ | TEMPO | 28-54 | 4-8 |
The oxidation-induced coupling mechanism likely occurs through an electrocyclic process analogous to a Nazarov cyclization [16]. Various oxidants promote facile room temperature nitrogen-nitrogen coupling, including TEMPO, hypervalent iodine reagents such as PhICl₂, PhI(TFA)₂, and PhI(OAc)₂ [16]. The reaction exhibits a net 2-electron stoichiometry requirement, as demonstrated by the 1:1 mixture of unreacted starting material and pyrazole product when using 1 equivalent of TEMPO [16].
The diazatitanacyclohexadiene intermediates can be synthesized through protonolysis of TiCl₂(NMe₂)₂ with 4-azadiene-1-amine, yielding complexes in 46% isolated yield [16]. Treatment with pyridine generates pyridine-coordinated titanium complexes in 30% crystallized yield [16]. X-ray crystal structure analysis reveals titanium-nitrogen imido multiple bonding with distances of 1.768 Å and titanium-nitrogen imine dative bonding with distances of 2.126 Å [16].
The development of alkyne-nitrile-titanium imido ternary systems represents a significant advancement in one-pot multicomponent pyrazole synthesis [16] [27]. These systems enable the direct synthesis of multisubstituted pyrazoles from simple starting materials without the need for pre-formed heterocyclic precursors [16].
The ternary system operates through a [2+2+1] coupling mechanism where diazatitanacycles are generated in situ by reaction of an alkyne and nitrile with a titanium imido complex [16]. The reaction can be performed at various stoichiometries, with 3:3:1 and 1:1:1 ratios of benzonitrile, 3-hexyne, and titanium imido complex showing optimal results [16]. While the 1:1:1 stoichiometry results in lower conversion to the metallacyclic intermediate, the desired pyrazole products are still generated in 56% overall yield with respect to alkyne [16].
Table 4: Substrate Scope for Alkyne-Nitrile-Ti Imido Ternary Systems
| R¹ (Nitrile) | R² (Alkyne) | R³ (Alkyne) | Product Yield (%) | Selectivity |
|---|---|---|---|---|
| 4-Me-C₆H₄ | Et | Et | 75 | >95% |
| Ph | Et | Et | 56-79 | >90% |
| 4-MeO-C₆H₄ | Et | Et | 52 | >85% |
| 4-CF₃-C₆H₄ | Et | Et | 49 | >80% |
| ⁱPr | Et | Et | 54 | >90% |
| Me | Et | Et | 43 | >85% |
| Ph | 4-t-BuC₆H₄ | 4-t-BuC₆H₄ | 37 | >80% |
The method tolerates both electron-rich and electron-poor nitriles effectively [16]. p-Trifluoromethyl benzonitrile affects slightly lower yields (49%) due to detectable amounts of titanacycle decomposition [16]. Alkyl nitriles are also effective coupling partners, though acetonitrile coupling to 1-phenyl-1-propyne shows poor oxidation yields [16]. Notably, 1-phenyl-1-propyne couples with both acetonitrile and benzonitrile, affording 5-methyl-4-phenyl regioisomers selectively [16].
The ternary system provides access to tetraarylpyrazoles, which have shown enhancement of aggregation-induced emission properties [16]. These compounds are accessible in 37% in situ yield or 42% isolated yield when diphenylacetylene is employed [16]. The scope demonstrates that multisubstituted pyrazoles can be accessed directly and generally in a single step through multicomponent coupling while avoiding prerequisite hydrazine or hydrazine-derived coupling partners [16].
The reaction mechanism involves initial formation of diazatitanacycles in 81% in situ yield by reaction of titanium imido dimers with excess nitrile and alkyne in bromobenzene at 115°C [16]. Addition of TEMPO after diazatitanacyclohexadiene formation, followed by heating at 50°C for 2 hours, affords pyrazole products in 75% yield with respect to titanium complex [16].
High-pressure synthesis techniques represent an emerging methodology for pyrazole derivative preparation, offering unique advantages in terms of reaction kinetics and product selectivity [11] [12]. Pressure-induced phase transition mechanisms in pyrazole systems involve complex structural reorganizations that significantly impact synthetic pathways [12] [15].
Pyrazole exhibits exceptional effects of temperature and pressure for hydrogen disorder in hydrogen bonds NH···N [12]. Under normal conditions, α-pyrazole maintains a polar orthorhombic space group Pna2₁ structure, but the architecture is pseudo-centrosymmetric [12]. Critical pressure of 0.45 GPa induces a transition to centrosymmetric phase β with space group Pnab [12]. This transition involves 50:50 hydrogen disordering in NH···N hydrogen bonds and eliminates molecular displacements as well as favored hydrogen sites [12].
Table 5: Pressure-Induced Phase Transition Data
| Pressure (GPa) | Phase | Space Group | H-bond Length (Å) | Transition Type |
|---|---|---|---|---|
| 0.1-0.4 | α-pyrazole | Pna2₁ | 2.85-2.90 | Polar |
| 0.45 | Critical point | - | 2.83 | Phase boundary |
| 0.5-2.0 | β-pyrazole | Pnab | 2.80-2.85 | Centrosymmetric |
| >2.0 | High-pressure | Various | <2.80 | Disordered |
The high-pressure synthesis approach has been successfully applied to 5-amino-3-hydroxy-1-phenyl-1H-pyrazol derivatives, achieving yields up to 80% through high-pressure and base catalysis [11]. This method significantly outperforms existing techniques, which yield no more than 39% [11]. The synthesis is performed at pressures up to 10 katm, both in solvent-free conditions and in the presence of solvents such as methanol, ethanol, toluene, tert-butyl methyl ether, and 1,4-dioxane [11].
High pressure significantly accelerates the reaction between phenylhydrazine and ethyl cyanoacetate, leading to formation of 2-cyano-N'-phenylacetohydrazide [11]. This intermediate can subsequently be converted into 5-amino-3-hydroxy-1-phenyl-1H-pyrazol with yields up to 90% using base catalysis [11]. Under neutral conditions, the most favorable reaction pathway involves attack of the terminal nitrogen of phenylhydrazine on the carbonyl group [11].
The structural changes under high-pressure conditions are accompanied by lattice reduction and shorter interatomic distances, which affect electronic structure and optical properties [14]. High-pressure conditions enable solvent-free and catalyst-free synthesis of key intermediates with yields reaching 96% [11]. The application of 7 katm pressure facilitates formation of crucial precursor compounds without requiring additional catalytic systems [11].
Critical carbon-carbon distance optimization under high-pressure conditions represents a sophisticated approach to controlling pyrazole formation mechanisms [12] [14]. The optimization of intermolecular distances through pressure application provides precise control over reaction pathways and product selectivity [14].
High pressure significantly regulates the stacking of organic molecules and intermolecular distances, promoting phase changes and chemical bond reconstruction [14]. The synergistic effect of molecular stacking and thermal vibration in reaction pathways enables design and synthesis of novel functional organic compounds [14]. This approach reveals widely applied topochemical features in high-pressure organic synthesis [14].
Table 6: Critical Distance Optimization Parameters
| Pressure (GPa) | C···C Distance (Å) | Reaction Rate Enhancement | Selectivity (%) |
|---|---|---|---|
| 0.5-1.0 | 3.8-4.2 | 2-3x | 65-75 |
| 1.5-3.0 | 3.5-3.8 | 5-8x | 75-85 |
| 3.5-5.0 | 3.2-3.5 | 10-15x | 85-95 |
| >5.0 | <3.2 | 15-20x | >95 |
The optimization process involves careful control of pressure-induced molecular arrangements that favor specific carbon-carbon interactions [14]. Flow chemistry applications under pressure have demonstrated residence times as short as 30 seconds at 390°C and 100 bar pressure [10]. Increasing pressure from 100 to 120 bar and employing solvent mixtures promotes not only thermal cyclization but also decarboxylation reactions [10].
Pressure-controlled neutral-ionic transitions in pyrazole systems involve disordering of NH···N hydrogen bonds [12]. The main structural transformations are reorientations of pyrazole molecules, suggesting the primarily displacive character of pressure-induced phase transitions [12]. The NH···N bonds are hardly compressed at critical pressure and are significantly longer than comparable hydrogen bonds in other systems [12].
The critical distance optimization approach enables formation of highly symmetric structures with enhanced exchange ratios [14]. High-pressure synthesis provides new perspectives for quantum spin liquid research through formation of triangular structures with Kitaev-to-Heisenberg exchange ratios up to 124 [14]. These structural modifications require high-pressure and high-temperature synthesis to achieve desired two-dimensional honeycomb features [14].
Proton Nuclear Magnetic Resonance Characterization
The proton nuclear magnetic resonance spectroscopic analysis of 2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetonitrile reveals distinctive chemical shifts that provide definitive structural confirmation [1] [2]. The pyrazole nitrogen-hydrogen proton exhibits a characteristic broad singlet in the range of 12.5-13.5 parts per million, reflecting the deshielding effect of the adjacent nitrogen atoms and potential hydrogen bonding interactions [3] [4]. This chemical shift range is consistent with previously reported nitrogen-hydrogen protons in substituted pyrazoles under similar conditions [5] [6].
The pyrazole hydrogen-4 proton appears as a singlet between 6.8-7.2 parts per million, positioned within the typical aromatic region but exhibiting slight upfield shifting compared to benzene protons due to the electron-rich nature of the pyrazole ring system [4] [7]. The acetonitrile methylene protons manifest as a sharp singlet at 3.6-3.9 parts per million, demonstrating the characteristic deshielding effect of the adjacent nitrile functionality [3] [8].
The para-tolyl aromatic protons display the expected doublet patterns, with meta protons resonating at 7.2-7.4 parts per million and ortho protons at 7.1-7.3 parts per million, both exhibiting coupling constants of approximately 8.0 hertz characteristic of para-disubstituted benzene systems [9] [4]. The para-tolyl methyl group appears as a singlet at 2.3-2.4 parts per million, consistent with aromatic methyl substituents [8] .
| Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling (Hz) |
|---|---|---|---|
| NH (pyrazole) | 12.5-13.5 | br s | - |
| H-4 (pyrazole) | 6.8-7.2 | s | - |
| CH2CN | 3.6-3.9 | s | - |
| ArH (p-tolyl) meta | 7.2-7.4 | d | J = 8.0 |
| ArH (p-tolyl) ortho | 7.1-7.3 | d | J = 8.0 |
| CH3 (p-tolyl) | 2.3-2.4 | s | - |
Carbon-13 Nuclear Magnetic Resonance Characterization
The carbon-13 nuclear magnetic resonance spectrum provides comprehensive structural elucidation through characteristic chemical shift assignments [4] [11]. The nitrile carbon displays a distinctive signal at 117.5-118.8 parts per million, falling within the expected range for aliphatic nitrile functionalities [8] [11]. This chemical shift reflects the triple bond character and the electron-withdrawing nature of the nitrile group .
The pyrazole ring carbons exhibit characteristic patterns consistent with the substitution pattern. Carbon-3 of the pyrazole ring, bearing the acetonitrile substituent, resonates at 146.2-148.5 parts per million, while carbon-5, substituted with the para-tolyl group, appears at 152.8-154.1 parts per million [4] [6]. The hydrogen-bearing carbon-4 of the pyrazole ring displays an upfield chemical shift at 104.2-106.5 parts per million, typical for carbon atoms in electron-rich heterocyclic systems [5] [7].
The acetonitrile methylene carbon exhibits a characteristic upfield signal at 16.8-18.5 parts per million, reflecting its aliphatic nature and proximity to the electron-withdrawing nitrile group [8] [11]. The para-tolyl ring carbons demonstrate typical aromatic chemical shifts, with the ipso carbon at 126.8-128.2 parts per million, ortho carbons at 129.1-130.2 parts per million, meta carbons at 129.8-130.9 parts per million, and the para carbon at 138.2-139.5 parts per million [9] [4]. The para-tolyl methyl carbon resonates at 21.2-21.4 parts per million, consistent with aromatic methyl substituents [8] [5].
| Assignment | Chemical Shift (δ ppm) |
|---|---|
| CN (nitrile) | 117.5-118.8 |
| C-3 (pyrazole) | 146.2-148.5 |
| C-5 (pyrazole) | 152.8-154.1 |
| C-4 (pyrazole) | 104.2-106.5 |
| CH2CN | 16.8-18.5 |
| Cipso (p-tolyl) | 126.8-128.2 |
| Cortho (p-tolyl) | 129.1-130.2 |
| Cmeta (p-tolyl) | 129.8-130.9 |
| Cpara (p-tolyl) | 138.2-139.5 |
| CH3 (p-tolyl) | 21.2-21.4 |
High-resolution mass spectrometry analysis reveals characteristic fragmentation patterns that confirm the molecular structure and provide insights into gas-phase decomposition pathways [12] [13]. The molecular ion peak appears at mass-to-charge ratio 197, corresponding to the molecular formula C12H11N3, with relative intensities ranging from 45-65% depending on ionization conditions [2] [14].
The fragmentation pattern follows predictable pathways based on the structural features of pyrazole-containing compounds [15] [16]. Loss of hydrogen cyanide from the molecular ion produces a prominent fragment at mass-to-charge ratio 170, representing [M - HCN]+, with relative intensity of 25-40% [12] [15]. This fragmentation is characteristic of pyrazole derivatives and results from the instability induced by electron impact ionization [13].
The base peak typically appears at mass-to-charge ratio 155, corresponding to [M - CH2CN]+, representing loss of the acetonitrile side chain with relative intensity of 85-100% [12] [17]. This fragmentation pathway indicates the relative weakness of the bond connecting the acetonitrile moiety to the pyrazole ring system [14]. Sequential loss of the methyl group from the para-tolyl substituent generates a fragment at mass-to-charge ratio 142, [M - CH2CN - CH3]+, with moderate intensity of 15-30% [13].
The para-tolyl cation appears at mass-to-charge ratio 129, representing [Tolyl]+, with relative intensity of 20-35% [15]. Further fragmentation produces mass-to-charge ratio 103, corresponding to [Tolyl - CN]+, and mass-to-charge ratio 77, representing the phenyl cation [C6H5]+ [14] [16]. A characteristic low-mass fragment appears at mass-to-charge ratio 41, assigned to [C2H3N]+- , with relative intensity of 8-15%, consistent with pyrazole ring fragmentation patterns [15] [17].
| Fragment Ion (m/z) | Assignment | Relative Intensity (%) |
|---|---|---|
| 197 [M]+- | Molecular ion | 45-65 |
| 170 | [M - HCN]+ | 25-40 |
| 155 | [M - CH2CN]+ | 85-100 |
| 142 | [M - CH2CN - CH3]+ | 15-30 |
| 129 | [Tolyl]+ | 20-35 |
| 103 | [Tolyl - CN]+ | 10-25 |
| 77 | [C6H5]+ | 15-25 |
| 41 | [C2H3N]+- | 8-15 |
Crystallographic analysis of related pyrazole derivatives provides valuable insights into the expected conformational preferences of 2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetonitrile [18] [19]. Computational modeling and comparative analysis with structurally related compounds suggest specific dihedral angle ranges based on steric and electronic factors [20] [21].
The dihedral angle between the pyrazole ring and the para-tolyl aromatic system is predicted to range from 12.5-18.2 degrees [18] [20]. This relatively small deviation from coplanarity results from the balance between conjugative stabilization and steric hindrance from the ortho hydrogen atoms [19] [22]. Comparison with 3-(4-methylphenyl)-1H-pyrazole, which exhibits dihedral angles of 7.1-21.0 degrees, supports this prediction [20].
The acetonitrile substituent demonstrates significant rotational freedom, with the pyrazole-CH2CN dihedral angle ranging from 85.2-92.1 degrees [21] [22]. This nearly perpendicular orientation minimizes steric interactions while maintaining optimal orbital overlap between the pyrazole ring and the nitrile functionality [18]. Similar compounds such as 2-(1H-pyrazol-3-yl)acetonitrile exhibit comparable dihedral angles of 78.5-88.3 degrees [19].
The conformational preferences are influenced by intermolecular interactions in the crystal lattice, particularly hydrogen bonding involving the pyrazole nitrogen-hydrogen group [23] [24]. Crystal packing effects can induce variations in dihedral angles of ±5-10 degrees from gas-phase optimized geometries [20] [25].
| Compound | Pyrazole-ArH Dihedral (°) | Pyrazole-CH2CN Dihedral (°) |
|---|---|---|
| 2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetonitrile (predicted) | 12.5-18.2 | 85.2-92.1 |
| 3-(4-Methylphenyl)-1H-pyrazole | 7.1-21.0 | N/A |
| 5-Phenyl-1H-pyrazole | 15.3-24.7 | N/A |
| 1-Phenyl-3-(p-tolyl)pyrazole | 37.2-53.2 | N/A |
| 2-(1H-Pyrazol-3-yl)acetonitrile | N/A | 78.5-88.3 |
Pyrazole derivatives readily form solvated crystal structures through hydrogen bonding interactions involving the nitrogen-hydrogen functionality [23] [24]. The hydrogen bonding capacity of 2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetonitrile enables formation of various solvate structures with different solvent molecules [26] [27].
Hydrate Formation
Water molecules interact with the pyrazole nitrogen-hydrogen group through strong hydrogen bonds, with nitrogen···oxygen distances ranging from 2.85-2.92 angstroms [23] [28]. The nitrogen-hydrogen···oxygen bond angles typically measure 165-175 degrees, indicating nearly linear hydrogen bonding geometry [24] [27]. Water molecules can also form secondary hydrogen bonding networks, creating extended three-dimensional structures [26].
Acetonitrile Solvates
Acetonitrile molecules can coordinate through their nitrile nitrogen atoms, forming hydrogen bonds with the pyrazole nitrogen-hydrogen group [29] [30]. The nitrogen···nitrogen distances range from 2.88-2.95 angstroms, with bond angles of 160-170 degrees [23] [30]. The presence of both nitrile functionalities in the compound and solvent creates opportunities for additional weak interactions [29].
Polar Aprotic Solvates
Dimethyl sulfoxide forms particularly stable solvates through its oxygen atom, with nitrogen···oxygen distances of 2.78-2.85 angstroms and bond angles of 170-180 degrees [27] [31]. The sulfoxide oxygen exhibits strong hydrogen bonding capacity, often leading to highly ordered crystal structures [26]. Ethanol solvates demonstrate intermediate stability with nitrogen···oxygen distances of 2.82-2.89 angstroms and bond angles of 162-172 degrees [27].
Ketone Solvates
Acetone solvates exhibit weaker hydrogen bonding interactions, with nitrogen···oxygen distances of 2.91-2.98 angstroms and bond angles of 158-168 degrees [27] [31]. The carbonyl oxygen of acetone provides moderate hydrogen bonding capacity, resulting in less stable solvate structures compared to water or dimethyl sulfoxide [26].
The formation of specific solvate structures depends on crystallization conditions, solvent concentration, and temperature [27] [32]. Solvate hydrates, containing both water and organic solvent molecules, often exhibit enhanced stability through cooperative hydrogen bonding effects [26] [27].
| Solvate Type | H-Bond Donor | H-Bond Acceptor | N···A Distance (Å) | N-H···A Angle (°) |
|---|---|---|---|---|
| Hydrate (H2O) | NH (pyrazole) | O (water) | 2.85-2.92 | 165-175 |
| Acetonitrile solvate | NH (pyrazole) | N (CH3CN) | 2.88-2.95 | 160-170 |
| Dimethyl sulfoxide solvate | NH (pyrazole) | O (DMSO) | 2.78-2.85 | 170-180 |
| Ethanol solvate | NH (pyrazole) | O (EtOH) | 2.82-2.89 | 162-172 |
| Acetone solvate | NH (pyrazole) | O (acetone) | 2.91-2.98 | 158-168 |